

MSC1094308 solubility and preparation for experiments

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Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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Application Notes and Protocols for MSC1094308

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **MSC1094308** for experimental use. The protocols and data presented are intended to guide researchers in the effective use of this compound in both in vitro and in vivo studies.

Compound Information

MSC1094308 is a non-competitive and reversible allosteric inhibitor of the type II AAA ATPase p97 (also known as VCP) and the type I AAA ATPase VPS4B.^{[1][2][3][4][5]} It exerts its inhibitory effect on the D2 ATPase activity by binding to a druggable hotspot on p97.^{[1][3]} This inhibition disrupts cellular protein degradation processes, leading to the accumulation of polyubiquitinated proteins.^[1]

Table 1: Physicochemical and Inhibitory Properties of **MSC1094308**

Property	Value	Reference
Molecular Weight	462.55 g/mol	[2][5]
CAS Number	2219320-08-6	[2][5]
IC ₅₀ (VPS4B)	0.71 μ M	[1][2][4][5]
IC ₅₀ (p97/VCP)	7.2 μ M	[1][2][4][5]
Mechanism of Action	Non-competitive, reversible, allosteric inhibitor	[1][2][3]

Solubility and Stock Solution Preparation

Proper dissolution of **MSC1094308** is critical for accurate and reproducible experimental results. The following tables provide solubility data for preparing stock solutions and formulations for in vivo studies.

In Vitro Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **MSC1094308** for in vitro use.

Table 2: Solubility of **MSC1094308** in DMSO

Solvent	Concentration	Molarity (approx.)	Notes	Reference
DMSO	50 mg/mL	108.10 mM	Ultrasonic treatment is recommended to aid dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.	[1][5]
DMSO	40 mg/mL	86.48 mM	Sonication is recommended.	[2]

Protocol for Preparing a 50 mM DMSO Stock Solution:

- Weigh out the desired amount of **MSC1094308** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mM (e.g., for 1 mg of **MSC1094308**, add 43.24 μ L of DMSO).
- Vortex the solution briefly to mix.
- Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Gentle heating to 37°C can also aid dissolution.[4][6]
- Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

In Vivo Formulation Preparation

For animal studies, **MSC1094308** can be formulated in various vehicles to achieve a clear solution suitable for administration.

Table 3: In Vivo Formulations for **MSC1094308**

Protocol	Formulation Composition	Achieved Solubility	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.40 mM)	[1]
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.40 mM)	[1]
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.40 mM)	[1]

Protocol for Preparing In Vivo Formulation (Example using Protocol 1):

- Prepare a high-concentration stock of **MSC1094308** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the PEG300 and Tween-80 to the tube and vortex thoroughly to ensure a homogenous mixture.
- Slowly add the saline to the mixture while vortexing to prevent precipitation.
- Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.

Experimental Protocols

In Vitro Assay for Induction of Polyubiquitin Accumulation

This protocol describes a method to assess the cellular activity of **MSC1094308** by measuring the accumulation of polyubiquitinated proteins, a key biomarker of p97 inhibition.[1]

Cell Line: HCT116 (human colorectal carcinoma) or other suitable cell lines.

Materials:

- **MSC1094308** stock solution (e.g., 50 mM in DMSO)
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Western blot transfer system and membranes
- Primary antibody against ubiquitin
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

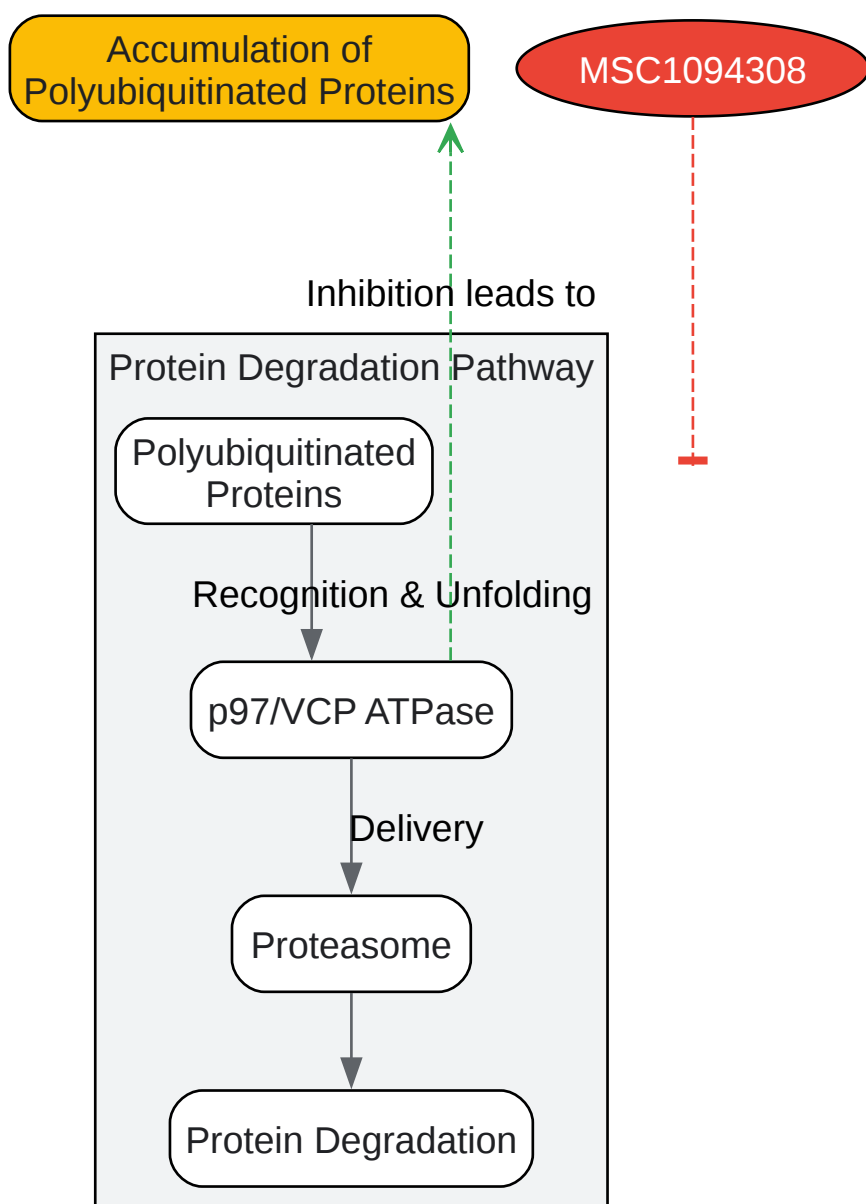
- **Cell Seeding:** Plate HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- **Compound Treatment:** The following day, treat the cells with **MSC1094308** at the desired final concentrations. A common effective concentration is 10 μ M.^[1] Prepare a vehicle control using an equivalent amount of DMSO.
- **Incubation:** Incubate the cells for the desired time period (e.g., 8 hours).^[1]
- **Cell Lysis:** After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and deubiquitinase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody against ubiquitin. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis: Analyze the resulting bands to observe the accumulation of high molecular weight polyubiquitinated proteins in the **MSC1094308**-treated samples compared to the vehicle control.

Visualizations

Mechanism of Action of MSC1094308

The following diagram illustrates the mechanism by which **MSC1094308** inhibits p97/VCP, leading to the disruption of protein degradation.

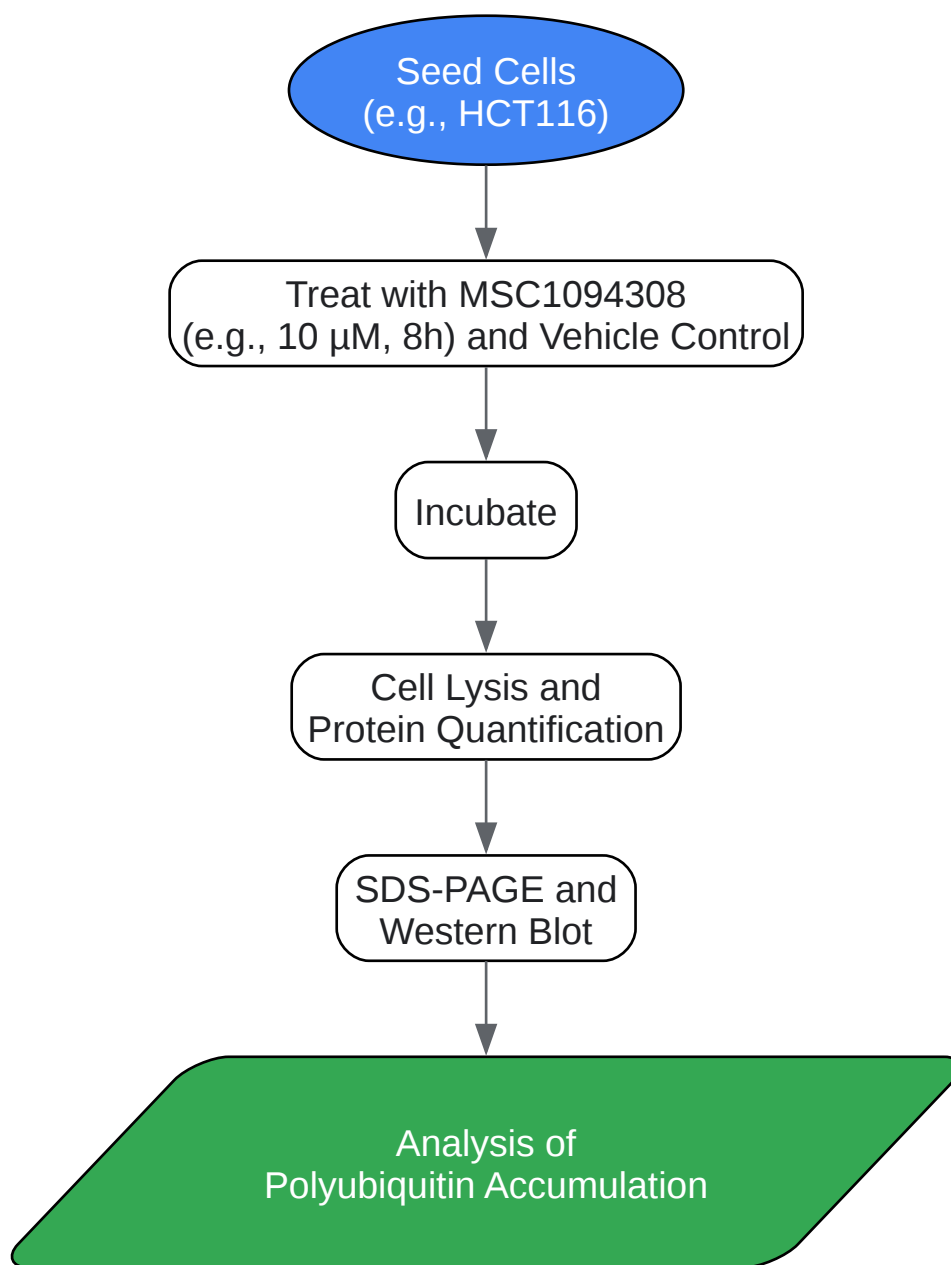


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Figure 1. Mechanism of **MSC1094308** action on the p97/VCP protein degradation pathway.

Experimental Workflow for In Vitro Analysis

The diagram below outlines the key steps for evaluating the cellular effect of **MSC1094308**.



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Figure 2. Workflow for assessing **MSC1094308**-induced polyubiquitin accumulation.

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